1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane
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Overview
Description
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane is an organic compound characterized by the presence of an azepane ring attached to a benzenesulfonyl group, which is further substituted with ethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 2-ethoxy-4,5-dimethylbenzene to form the corresponding benzenesulfonyl chloride.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with azepane under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The ethoxy and dimethyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Corresponding sulfone or carboxylic acid derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted azepane derivatives.
Scientific Research Applications
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The azepane ring may also interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
- 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)azepane
- 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperidine
Uniqueness: 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane is unique due to the presence of both ethoxy and dimethyl substituents on the benzenesulfonyl group, which can influence its reactivity and interactions. The azepane ring also provides distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-13(2)14(3)12-16(15)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQULGOJNWTRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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